n-Prop-2-yn-1-ylprop-2-en-1-amine
Overview
Description
n-Prop-2-yn-1-ylprop-2-en-1-amine is an organic compound with the chemical formula C6H9N. It is a colorless liquid at room temperature and is known for its unique structure, which includes a primary amine group, a terminal alkyne group, and an allyl group. These functional groups make it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Prop-2-yn-1-ylprop-2-en-1-amine can be synthesized through various methods. One common method involves the reaction of propargylamine with allyl bromide. The reaction proceeds as follows:
CH≡C-CH2-NH2+CH2=CH-CH2Br→C6H9N+HBr
This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Prop-2-yn-1-ylprop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formamides and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amines and amides.
Scientific Research Applications
n-Prop-2-yn-1-ylprop-2-en-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Prop-2-yn-1-ylprop-2-en-1-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the alkyne and allyl groups can participate in covalent bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-amine: Similar structure but lacks the allyl group.
Allylamine: Contains an allyl group but lacks the alkyne group.
Propargylamine: Contains an alkyne group but lacks the allyl group.
Uniqueness
n-Prop-2-yn-1-ylprop-2-en-1-amine is unique due to the presence of both the alkyne and allyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-prop-2-ynylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-3-5-7-6-4-2/h1,4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVPSBWHTNATMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396656 | |
Record name | n-prop-2-yn-1-ylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42268-68-8 | |
Record name | n-prop-2-yn-1-ylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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